Ruthenium Red tetrahydrate, pure
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Overview
Description
Ruthenium Red tetrahydrate, pure, is a product of Thermo Scientific Chemicals, originally part of the Acros Organics product portfolio . It is used in biochemical reagents, staining reagents, stains, and dyes . The IUPAC name for this compound is bis (λ⁵-ruthenium (5+)) tetrahydrate ruthenium tetradecaazanide hexachloride dioxidandiide .
Molecular Structure Analysis
The molecular formula of this compound is Cl6H36N14O6Ru3 . The InChI Key is IMVKVBRYNZXYAP-UHFFFAOYSA-H .Chemical Reactions Analysis
Ruthenium Red has been used as a staining agent for single-cell analysis by inductively coupled plasma time-of-flight mass spectrometry (SC-ICP-TOF-MS) . It allows the simultaneous detection of Ru and multiple intrinsic elements in single cells .Physical and Chemical Properties Analysis
This compound appears as a dark red-purple crystalline powder . Its molar extinction coefficient is >=8000 l/ (mole.cm) (lambda max., 0.02 g/l H2O) . The UV Lambda max is 530 to 536 nm .Mechanism of Action
Ruthenium Red displays nanomolar potency against several of its binding partners (e.g., TRPV4, ryanodine receptors) . For example, it is a potent inhibitor of intracellular calcium release by ryanodine receptors . As a TRPA1 blocker, it assists in reducing the airway inflammation caused by pepper spray .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
azanide;oxygen(2-);ruthenium;ruthenium(5+);hexachloride;tetrahydrate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/6ClH.14H2N.4H2O.2O.3Ru/h6*1H;18*1H2;;;;;/q;;;;;;14*-1;;;;;2*-2;;2*+5/p-6 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMVKVBRYNZXYAP-UHFFFAOYSA-H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[NH2-].[NH2-].[NH2-].[NH2-].[NH2-].[NH2-].[NH2-].[NH2-].[NH2-].[NH2-].[NH2-].[NH2-].[NH2-].[NH2-].O.O.O.O.[O-2].[O-2].[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[Ru].[Ru+5].[Ru+5] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl6H36N14O6Ru3-14 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
844.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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